3-Cyclopropoxy-5-methoxypicolinonitrile
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Overview
Description
3-Cyclopropoxy-5-methoxypicolinonitrile is an organic compound with the molecular formula C10H10N2O2 It is a derivative of picolinonitrile, featuring a cyclopropoxy group at the third position and a methoxy group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-methoxypicolinonitrile typically involves the cyclopropanation of a suitable precursor followed by nitrile formation. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-methoxypicolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3-Cyclopropoxy-5-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methoxypicolinonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methoxypicolinonitrile: A similar compound with a methoxy group at the fifth position but lacking the cyclopropoxy group.
3-Chloro-5-methoxypicolinonitrile: Another derivative with a chloro group at the third position instead of a cyclopropoxy group
Uniqueness
3-Cyclopropoxy-5-methoxypicolinonitrile is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-10(14-7-2-3-7)9(5-11)12-6-8/h4,6-7H,2-3H2,1H3 |
InChI Key |
AAPUSQDUKPUNTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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